molecular formula C13H8Br2ClNO B290902 2,4-dibromo-N-(4-chlorophenyl)benzamide

2,4-dibromo-N-(4-chlorophenyl)benzamide

Cat. No. B290902
M. Wt: 389.47 g/mol
InChI Key: DBBDJHSYFVQKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-N-(4-chlorophenyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a research tool in the field of biochemistry.

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-(4-chlorophenyl)benzamide involves its binding to the active site of HDAC enzymes. This binding prevents the enzyme from removing acetyl groups from histone proteins, which are important regulators of gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in cancer research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dibromo-N-(4-chlorophenyl)benzamide are still being studied. However, it has been shown to have a potent inhibitory effect on HDAC enzymes, which can lead to changes in gene expression patterns. This inhibition has potential applications in cancer research, as changes in gene expression patterns can lead to the suppression of cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dibromo-N-(4-chlorophenyl)benzamide in lab experiments include its high potency as an HDAC inhibitor and its ability to selectively target certain enzymes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling due to its hazardous properties.

Future Directions

There are many potential future directions for research involving 2,4-dibromo-N-(4-chlorophenyl)benzamide. Some possible areas of research include further studies on its mechanism of action, its potential applications in cancer research, and its use as a tool for studying gene expression patterns. Additionally, there is potential for the development of new compounds based on the structure of 2,4-dibromo-N-(4-chlorophenyl)benzamide with improved potency and selectivity.

Synthesis Methods

The synthesis of 2,4-dibromo-N-(4-chlorophenyl)benzamide involves the reaction of 4-chloroaniline and 2,4-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound with a high yield.

Scientific Research Applications

2,4-dibromo-N-(4-chlorophenyl)benzamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in cancer research.

properties

Molecular Formula

C13H8Br2ClNO

Molecular Weight

389.47 g/mol

IUPAC Name

2,4-dibromo-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C13H8Br2ClNO/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18)

InChI Key

DBBDJHSYFVQKLT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

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